An In-Depth Technical Guide to 4-Chloro-3-formylbenzenesulfonic Acid: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 4-Chloro-3-formylbenzenesulfonic Acid: Structure, Synthesis, and Applications
This document provides a comprehensive technical overview of 4-Chloro-3-formylbenzenesulfonic acid, a key trifunctional aromatic compound. Its unique combination of a sulfonic acid group, a reactive aldehyde (formyl) group, and a chloro substituent on a benzene ring makes it a highly valuable intermediate in specialized organic synthesis. This guide is intended for researchers, chemists, and drug development professionals, offering insights into its chemical identity, synthesis protocols, reactivity, and critical applications, particularly in the pharmaceutical industry.
Part 1: Molecular Identity and Physicochemical Properties
The utility of any chemical intermediate begins with a precise understanding of its structure and physical characteristics. These properties dictate its reactivity, solubility, and handling requirements.
Chemical Structure
4-Chloro-3-formylbenzenesulfonic acid possesses a benzene ring substituted with three distinct functional groups. The sulfonic acid group is located at position 1, the formyl group at position 3, and the chloro group at position 4. This specific arrangement governs the molecule's electronic properties and reactivity.
Caption: 2D representation of 4-Chloro-3-formylbenzenesulfonic acid.
Nomenclature and Identifiers
For unambiguous identification in literature, patents, and chemical databases, a standardized set of identifiers is crucial.
| Identifier | Value |
| IUPAC Name | 4-chloro-3-formylbenzenesulfonic acid[1] |
| CAS Number | 60767-69-3[1][2][3][4] |
| Molecular Formula | C₇H₅ClO₄S[1][2][3][4][5] |
| Molecular Weight | 220.63 g/mol [1][3][6][7] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C=O)Cl[1][2] |
| InChI Key | FKBTZADMCXPVSF-UHFFFAOYSA-N[2][5] |
Physicochemical Data
The physical properties of the compound are essential for designing experimental setups, purification strategies, and ensuring long-term stability.
| Property | Value | Source |
| Physical Form | Solid | [8] |
| Typical Purity | ≥97% | [2][3][9] |
| Storage Conditions | 2-8°C, under inert atmosphere (Nitrogen), away from moisture | [3][8][10] |
| Predicted Density | 1.624 ± 0.06 g/cm³ | [5] |
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-3-formylbenzenesulfonic acid is a targeted process, leveraging established principles of aromatic chemistry. The primary industrial route involves the direct sulfonation of a readily available precursor.
Primary Synthetic Route: Electrophilic Aromatic Sulfonation
The most direct and widely cited method for preparing this compound is the electrophilic aromatic sulfonation of 2-chlorobenzaldehyde using fuming sulfuric acid (oleum).[11] This approach is efficient as it builds the desired molecule from a common starting material in a single step.
Causality and Expertise: The choice of starting material and reagent is deliberate. 2-chlorobenzaldehyde provides the core structure with the chloro and formyl groups in the correct relative positions. Fuming sulfuric acid is used instead of concentrated sulfuric acid because it contains an excess of sulfur trioxide (SO₃), which is the active electrophile in this reaction. This high concentration of SO₃ is necessary to effectively sulfonate the benzene ring, which is deactivated by the electron-withdrawing effects of both the chloro and, particularly, the formyl groups. The reaction is directed by these existing substituents. The chloro group is an ortho-, para-director, while the formyl group is a meta-director. The sulfonic acid group is installed at the C4 position, which is para to the chloro group and meta to the formyl group, making this the electronically and sterically favored product.
Caption: Workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the sulfonation of aromatic aldehydes and serves as a self-validating system for achieving the desired product.[11]
Objective: To synthesize 4-Chloro-3-formylbenzenesulfonic acid via sulfonation of 2-chlorobenzaldehyde.
Materials:
-
2-chlorobenzaldehyde
-
Fuming sulfuric acid (20-30% SO₃)
-
Ice
-
Water (deionized)
Procedure:
-
Reactor Preparation: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool the reactor jacket to 0-5°C.
-
Reagent Charging: Carefully charge the fuming sulfuric acid into the reactor. The low temperature is critical to control the initial exotherm upon addition of the substrate.
-
Substrate Addition: Slowly add 2-chlorobenzaldehyde dropwise to the stirred fuming sulfuric acid, ensuring the internal temperature does not exceed 10°C. Rationale: This slow, controlled addition prevents runaway reactions and minimizes the formation of byproducts from oxidation of the aldehyde group.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours to ensure complete sulfonation.
-
Quenching: Prepare a separate vessel with a mixture of ice and water. Slowly and carefully pour the reaction mixture onto the ice. Rationale: This quenching step serves two purposes: it safely neutralizes the highly reactive oleum and precipitates the sulfonic acid product, which is less soluble in the cold aqueous acidic medium.
-
Isolation: The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold water to remove residual sulfuric acid and then dried under vacuum to yield 4-Chloro-3-formylbenzenesulfonic acid.
Part 3: Chemical Reactivity and Key Applications
The synthetic value of 4-Chloro-3-formylbenzenesulfonic acid lies in the distinct reactivity of its three functional groups, allowing it to serve as a versatile building block.
Core Application: Intermediate for Isosulfan Blue
A primary and well-documented application of this compound is its role as a key precursor in the synthesis of Isosulfan Blue.[11] Isosulfan Blue is a triarylmethane dye used as a selective lymphatic channel tracer in medical diagnostics, particularly for sentinel lymph node biopsy in cancer surgery.
The synthesis involves a nucleophilic aromatic substitution reaction where the chloro group of 4-Chloro-3-formylbenzenesulfonic acid is displaced by a sulfite group from sodium sulfite.[11] This is followed by condensation with a diethylaniline derivative.
Reaction Protocol: Conversion to Sodium 2-formylbenzene-1,4-disulfonate
This protocol describes the critical first step in the Isosulfan Blue synthesis.
-
Dissolution: Dissolve 10 g of 4-Chloro-3-formylbenzenesulfonic acid in 25 mL of water.
-
pH Adjustment: Adjust the pH of the solution to 9-10.5 using an aqueous sodium hydroxide solution. Rationale: A basic pH is required to deprotonate the sulfonic acid and facilitate the nucleophilic attack by the sulfite ion.
-
Reagent Addition: Add 2.3 g of sodium sulfite to the solution.
-
Heating: Heat the reaction mixture to 100-105°C and maintain for 12-14 hours. Rationale: High temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aromatic ring.
-
Work-up: After the reaction, distill off the water. The resulting residue contains the sodium salt of 2-formylbenzene-1,4-disulfonic acid, which can be carried forward to the next step.
Potential in Drug Discovery
Beyond its use for Isosulfan Blue, the molecule is a promising scaffold for drug discovery. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing properties like metabolic stability or membrane permeability.[12] Furthermore, benzenesulfonate and sulfonamide moieties are privileged structures in medicinal chemistry, known for their roles in a variety of active compounds, including anticancer agents.[13]
The three functional groups offer orthogonal handles for derivatization:
-
Aldehyde: Can be converted to amines (via reductive amination), imines/Schiff bases, or oxidized to a carboxylic acid.
-
Sulfonic Acid: Provides a highly polar, acidic site that can improve aqueous solubility or be converted into sulfonamides or sulfonate esters.
-
Aromatic Ring: Can undergo further electrophilic or nucleophilic substitutions if required.
Caption: Potential synthetic pathways from the core molecule.
Part 4: Safety, Handling, and Storage
Due to its corrosive and harmful nature, strict adherence to safety protocols is mandatory when handling 4-Chloro-3-formylbenzenesulfonic acid.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Pictogram(s) | Hazard Class | Hazard Statement | Signal Word |
|
| Skin Corrosion 1B, Acute Toxicity 4 (Oral) | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. | Danger |
Data sourced from ECHA C&L Inventory.[1][4]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a chemically resistant lab coat and gloves (e.g., nitrile or neoprene).
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Handling Precautions: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage and Stability
To maintain its chemical integrity and ensure safety, 4-Chloro-3-formylbenzenesulfonic acid must be stored correctly.
-
Temperature: Store in a refrigerator at 2-8°C.[8]
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and air.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
4-Chloro-3-formylbenzenesulfonic acid is a specialized chemical intermediate whose value is derived from its unique trifunctional structure. While its primary industrial application is in the synthesis of the diagnostic dye Isosulfan Blue, its potential as a versatile scaffold in medicinal chemistry and drug discovery is significant. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
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